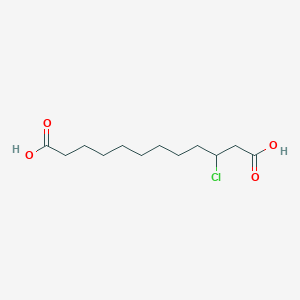![molecular formula C21H23NO2 B1623755 Aniline;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol CAS No. 67784-74-1](/img/structure/B1623755.png)
Aniline;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aniline;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is a polymeric compound formed through the polymerization of formaldehyde with benzenamine, followed by maleation and cyclization processes . This compound is known for its excellent thermal and chemical stability, making it useful in various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of formaldehyde, polymer with benzenamine, maleated, cyclized involves several steps:
Polymerization: Formaldehyde reacts with benzenamine to form a polymer.
Maleation: The polymer is then reacted with maleic anhydride.
Cyclization: The final step involves cyclization to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves:
Mixing: Formaldehyde and benzenamine are mixed in specific proportions.
Reaction: The mixture is allowed to react under controlled conditions to form the polymer.
Maleation and Cyclization: The polymer is then treated with maleic anhydride and subjected to cyclization to obtain the final product.
化学反应分析
Types of Reactions: Aniline;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups .
科学研究应用
Aniline;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the production of coatings, adhesives, plastics, and fibers due to its excellent thermal and chemical stability
作用机制
The mechanism of action of formaldehyde, polymer with benzenamine, maleated, cyclized involves its interaction with various molecular targets and pathways. The compound can interact with proteins, nucleic acids, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
相似化合物的比较
Phenol-formaldehyde resin: Another polymer formed from formaldehyde and phenol.
Urea-formaldehyde resin: Formed from formaldehyde and urea.
Melamine-formaldehyde resin: Formed from formaldehyde and melamine.
Uniqueness: Aniline;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is unique due to its specific combination of thermal and chemical stability, making it suitable for applications where other similar compounds may not perform as well .
属性
CAS 编号 |
67784-74-1 |
|---|---|
分子式 |
C21H23NO2 |
分子量 |
321.4 g/mol |
IUPAC 名称 |
aniline;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H16O2.C6H7N/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;7-6-4-2-1-3-5-6/h3-10,16-17H,1-2H3;1-5H,7H2 |
InChI 键 |
UMBCKFDQILWGJI-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1=CC=C(C=C1)N |
规范 SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1=CC=C(C=C1)N |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


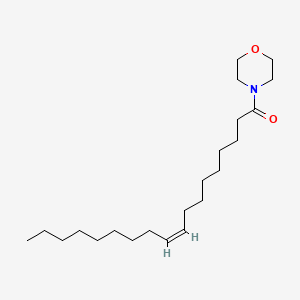
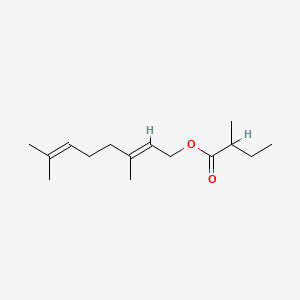
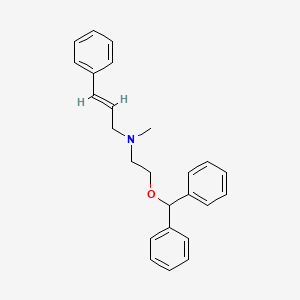
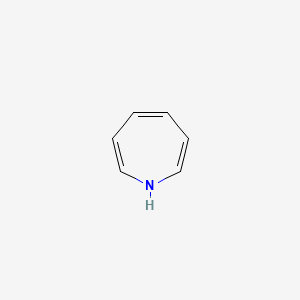
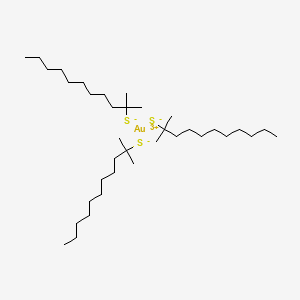
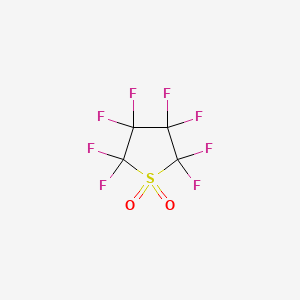
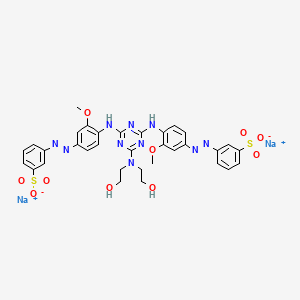
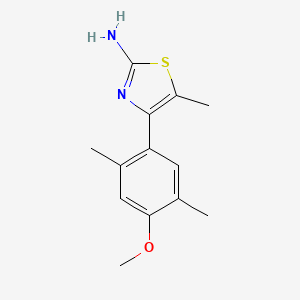
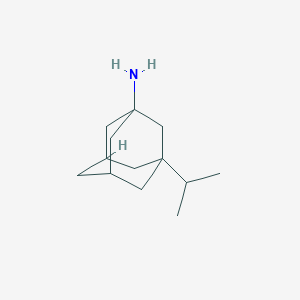
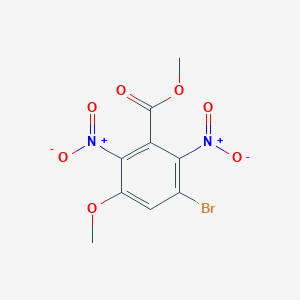
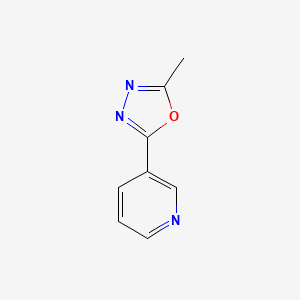
![[1,3,5,7,9,11,14-Heptacyclopentyl-7,14-bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecan-3-yl]oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B1623692.png)

